molecular formula C6H12N2O4S B1674491 Lanthionine CAS No. 922-55-4

Lanthionine

Cat. No.: B1674491
CAS No.: 922-55-4
M. Wt: 208.24 g/mol
InChI Key: DWPCPZJAHOETAG-IMJSIDKUSA-N
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Description

Lanthionine is a nonproteinogenic amino acid with the chemical formula (HOOC-CH(NH₂)-CH₂-S-CH₂-CH(NH₂)-COOH) . It is typically formed by a cysteine residue and a dehydrated serine residue. Despite its name, this compound does not contain the element lanthanum. This compound was first isolated in 1941 by treating wool with sodium carbonate . It is a sulfur-containing amino acid and has been found in human hair, lactalbumin, feathers, bacterial cell walls, and is a component of lantibiotics .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Lanthionine, also known as L-Lanthionine, is a this compound-containing peptide antibiotic . Its primary targets are the cell walls of Gram-positive bacteria . The compound interacts with a molecule known as lipid II, which is essential for bacterial cell wall synthesis . This interaction is crucial for the antibiotic activity of this compound .

Mode of Action

This compound exerts its effects through two main mechanisms . The first involves the abduction of the cell wall precursor lipid II from the septum . The second mechanism involves the formation of pores composed of lipid II and this compound . These actions result in the inhibition of bacterial growth .

Biochemical Pathways

This compound is synthesized through a series of post-translational modifications . These modifications involve the dehydration of serine/threonine residues and the coupling of the resulting dehydro amino acids to cysteines . This process results in the formation of (methyl)lanthionines . The biosynthesis of this compound is facilitated by a cluster of genes that encode various proteins, including a structural gene, modification enzymes, a transporter, a leader peptidase, an immunity protein, and components of an autoinduction system .

Pharmacokinetics

One study on a lanthipeptide gpcr agonist, bt-11, showed that it had a prolonged half-life in plasma, indicating potential bioavailability . The study also found that the maximum systemic concentrations of BT-11 were approximately 1/6000th of the observed concentrations in feces and the distal gastrointestinal tract .

Result of Action

The interaction of this compound with lipid II leads to the inhibition of bacterial growth . This is achieved through the disruption of cell wall synthesis and the formation of pores in the bacterial membrane . These actions result in the bactericidal activity of this compound .

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, this compound is predominantly produced by Gram-positive bacteria and is principally effective against Gram-positive bacteria

Biochemical Analysis

Biochemical Properties

Lanthionine is involved in various biochemical reactions. It is biosynthesized from the condensation of two cysteine molecules . The reactions can be carried out by either cystathionine-β-synthase (CBS) or cystathionine-γ-lyase (CSE) independently, in the alternate reactions of the transsulfuration pathway devoted to hydrogen sulfide biosynthesis .

Cellular Effects

This compound exists at appreciable concentrations in mammalian brain, where it undergoes aminotransferase conversion to yield an unusual cyclic thioether, this compound ketimine (LK) . LK was discovered to possess neuroprotective, neuritigenic, and anti-inflammatory activities . Moreover, both LK and the ubiquitous redox regulator glutathione bind to mammalian this compound synthetase-like protein-1 (LanCL1) protein .

Molecular Mechanism

This compound synthetases are remarkable biocatalysts generating conformationally constrained peptides with a variety of biological activities by repeatedly utilizing two simple posttranslational modification reactions: dehydration of Ser/Thr residues and intramolecular addition of Cys thiols to the resulting dehydro amino acids .

Temporal Effects in Laboratory Settings

It is known that this compound is resistant against breakdown by peptidases due to its intramolecular monosulfide cross-links .

Dosage Effects in Animal Models

It is known that this compound ketimine-5-ethyl ester appears to interact with CRMP2 in a host of neurodegenerative mouse models, normalizing its phosphorylation level while promoting healthful autophagy in cell culture models and suppressing the proinflammatory phenotype of activated microglia .

Metabolic Pathways

This compound is involved in the transsulfuration pathway devoted to hydrogen sulfide biosynthesis . It is biosynthesized from the condensation of two cysteine molecules .

Transport and Distribution

It is known that this compound exists at appreciable concentrations in mammalian brain .

Subcellular Localization

It is known that this compound synthetase-like protein-1 (LanCL1) protein, which binds to this compound, resides in the nucleus, as well as at the plasma membrane .

Properties

IUPAC Name

(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPCPZJAHOETAG-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871812, DTXSID601020926
Record name L-Lanthionine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Lanthionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922-55-4, 3183-08-2
Record name L-Lanthionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Lanthionine
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URL https://commonchemistry.cas.org/detail?cas_rn=3183-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Lanthionine
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Record name Lanthionine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lanthionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Lanthionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lanthionine
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Record name S-(2-amino-2-carboxyethyl)-DL-cysteine
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Record name LANTHIONINE, DL-
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Record name LANTHIONINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO78O46X3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lanthionine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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